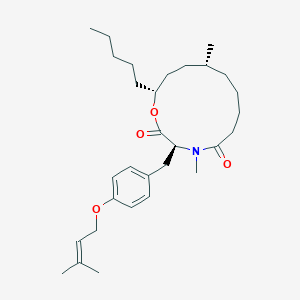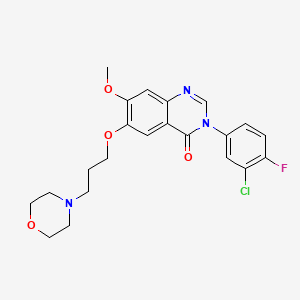
Gefitinib Impurity 15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gefitinib Impurity 15 is a process-related impurity associated with the synthesis of Gefitinib, an anti-cancer drug used primarily for the treatment of non-small cell lung cancer. Gefitinib functions as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). The presence of impurities like this compound is crucial for quality control and ensuring the efficacy and safety of the pharmaceutical product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gefitinib Impurity 15 is typically generated during the synthesis of Gefitinib. One method involves the reaction of 2-amino-4-methoxy-5-(3-morpholinyl propyl) cyanophenyl with N,N-dimethyl formamide dimethyl acetal to form a Schiff base. This intermediate then undergoes heating and annulation with 3-chloro-4-fluoroaniline in an acetic acid solvent .
Industrial Production Methods: The industrial production of Gefitinib and its impurities involves a series of well-controlled chemical reactions. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and estimation of Gefitinib and its impurities. The method is validated for its precision, specificity, and reliability .
Análisis De Reacciones Químicas
Types of Reactions: Gefitinib Impurity 15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield amine derivatives .
Aplicaciones Científicas De Investigación
Gefitinib Impurity 15 has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods to ensure the purity of Gefitinib.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Gefitinib.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing
Mecanismo De Acción
Gefitinib Impurity 15, like Gefitinib, is believed to interact with the epidermal growth factor receptor (EGFR) tyrosine kinase domain. By binding to the ATP-binding site of the enzyme, it prevents autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Gefitinib Impurity 15 can be compared with other process-related impurities of Gefitinib, such as:
- Gefitinib Impurity 1
- Gefitinib Impurity 2
- Gefitinib Impurity 3
- Gefitinib Impurity 4
Uniqueness: this compound is unique due to its specific chemical structure and the conditions under which it is formed. Its presence and concentration are critical for the quality control of Gefitinib, ensuring that the final pharmaceutical product is safe and effective .
Propiedades
Fórmula molecular |
C22H23ClFN3O4 |
|---|---|
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
3-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-one |
InChI |
InChI=1S/C22H23ClFN3O4/c1-29-20-13-19-16(12-21(20)31-8-2-5-26-6-9-30-10-7-26)22(28)27(14-25-19)15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3 |
Clave InChI |
XMZZBBDUAKUPCY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=CN(C2=O)C3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)
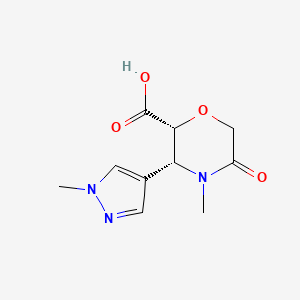


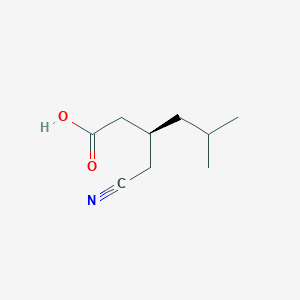
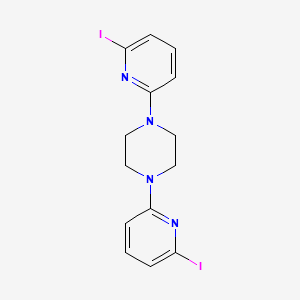
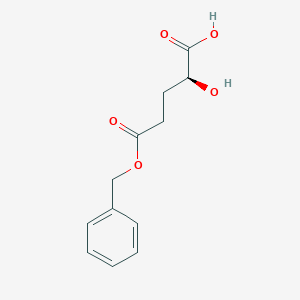

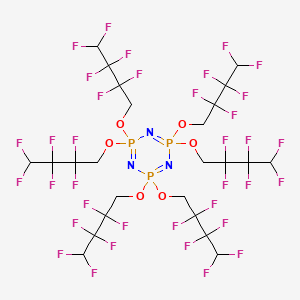
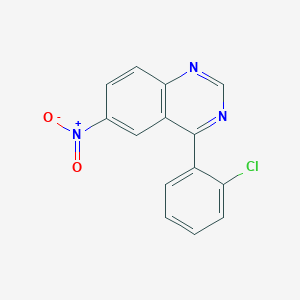

![(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone](/img/structure/B13434313.png)
